3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one

Catalog No.
S768725
CAS No.
374706-74-8
M.F
C7H9NO2
M. Wt
139.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one

CAS Number

374706-74-8

Product Name

3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one

IUPAC Name

3-(hydroxymethyl)-6-methyl-1H-pyridin-2-one

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

InChI

InChI=1S/C7H9NO2/c1-5-2-3-6(4-9)7(10)8-5/h2-3,9H,4H2,1H3,(H,8,10)

InChI Key

OLVJDEIZGNBQIV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C(=O)N1)CO

Canonical SMILES

CC1=CC=C(C(=O)N1)CO

3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one is a pyridinone derivative characterized by the presence of a hydroxymethyl group at the 3-position and a methyl group at the 6-position of the pyridine ring. Its chemical formula is C7H9NO2, and it is recognized for its potential biological activities and applications in medicinal chemistry. The compound's structure allows for various interactions with biological systems, making it a subject of interest in drug discovery and development.

Due to the functional groups present:

  • Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids, which may enhance its reactivity and potential biological activity .
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles, leading to the formation of more complex structures. For instance, reactions with primary amines have been documented, yielding various pyridinone derivatives .
  • Nucleophilic Substitution: The nitrogen atom in the pyridine ring can act as a nucleophile, allowing for substitutions that modify the compound's properties.

3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one exhibits notable biological activities. Research has indicated its potential as a positive allosteric modulator of glutamate receptors, particularly the GluN2A subunit. This modulation can enhance synaptic plasticity and cognitive functions, making it a candidate for treating cognitive impairments . Additionally, its derivatives have shown promise in neuroprotective roles, potentially benefiting conditions like schizophrenia and depression.

Several methods are employed for synthesizing 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one:

  • Condensation Reactions: One common method involves the condensation of 6-methylpyridin-2(1H)-one with formaldehyde in the presence of a catalyst to introduce the hydroxymethyl group .
  • Multi-step Synthesis: Another approach includes multi-step synthetic routes that involve starting from simpler pyridine derivatives and progressively introducing functional groups through various reactions such as alkylation and oxidation .

The compound finds applications primarily in medicinal chemistry due to its biological activity. Its derivatives are being explored for:

  • Cognitive Enhancement: As positive allosteric modulators of glutamate receptors, they may improve cognitive functions.
  • Neuroprotection: Potential use in therapies targeting neurodegenerative diseases.
  • Pharmaceutical Development: As intermediates in synthesizing more complex pharmacologically active compounds.

Studies on interaction mechanisms indicate that 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one interacts with various receptors, particularly glutamate receptors. Its ability to modulate receptor activity suggests that it may influence synaptic transmission and plasticity. Research into its binding affinities and effects on receptor kinetics is ongoing to elucidate these interactions further .

Several compounds share structural similarities with 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
6-Methylpyridin-2(1H)-oneLacks hydroxymethyl groupBasic structure without additional functionality
3-(Hydroxymethyl)-1-methylpyridin-2(1H)-oneDifferent position of methyl groupMay exhibit different biological activities
4-Hydroxy-6-methylpyridin-2(1H)-oneHydroxyl instead of hydroxymethylPotentially different reactivity patterns
3-(Hydroxymethyl)-5-methylpyridin-2(1H)-oneMethyl group at position 5Variability in receptor interaction profiles

The uniqueness of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one lies in its specific arrangement of functional groups, which enhances its potential as a therapeutic agent while differentiating it from other similar compounds. Its distinct properties contribute to ongoing research aimed at understanding its full range of biological activities and applications.

3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one (CAS 374706-74-8) is a pyridinone derivative characterized by a six-membered aromatic ring containing one oxygen atom and one nitrogen atom. Its molecular formula is C₇H₉NO₂, with a molecular weight of 139.15 g/mol and a SMILES code of CC1=CC=C(CO)C(=O)N1. Structurally, it features a pyridinone core substituted with a hydroxymethyl group (-CH₂OH) at position 3 and a methyl group (-CH₃) at position 6. This compound belongs to the broader class of 2(1H)-pyridones, which are lactam tautomers of 2-hydroxypyridines.

Key Structural Features

FeatureDescription
Core StructurePyridinone ring with keto (C=O) and lactam (NH) groups
SubstituentsHydroxymethyl (-CH₂OH) at C3; methyl (-CH₃) at C6
TautomerismPredominantly exists as the pyridinone form in solid state; lactim form (2-hydroxypyridine) in nonpolar solvents

Historical Context in Pyridinone Research

Pyridinones have been studied extensively since the 19th century, with early investigations focusing on their tautomerism and synthetic pathways. The Guareschi-Thorpe condensation, a method to synthesize pyridinones via reactions between cyanoacetamide and 1,3-diketones, established foundational techniques for their production. In the mid-20th century, derivatives like milrinone (a cardiac stimulant) and pirfenidone (an antifibrotic agent) highlighted the therapeutic potential of pyridinones. More recently, 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one has garnered attention for its versatility in heterocyclic chemistry and drug design.

Molecular Significance in Heterocyclic Chemistry

The compound’s 2-pyridone core enables hydrogen bonding via its lactam NH and keto O atoms, a property critical for interactions with biological targets. The hydroxymethyl group enhances hydrophilicity, improving solubility in polar solvents, while the 6-methyl group modulates electronic effects, stabilizing the ring and influencing reactivity. These features position it as a valuable intermediate in synthesizing bioactive molecules, particularly in kinase inhibitor design.

Synthesis and Production Methods

Core Synthesis Pathways

The preparation of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one involves multi-step reactions, as outlined in CN104610134A, a patented method for related pyridyl methanol derivatives. A generalized approach includes:

  • Oxidation of 2,6-Dimethylpyridine: Using glacial acetic acid, hydrogen peroxide (30%), and tungsten oxide as a catalyst, selective oxidation introduces an acetyl group at the α-position of the pyridine ring.
  • Electron Transfer Rearrangement: The acetylated intermediate undergoes α-carbon electronic transfer rearrangement to form 6-methyl-2-pyridyl ethyl formate.
  • Hydrolysis: Subsequent hydrolysis with alkaline solutions (e.g., 10% KOH) cleaves the ester bond, yielding the hydroxymethyl group.
  • Purification: Distillation and extraction isolate the final product with high purity (>95%).

Synthesis Optimization Parameters

ParameterOptimal ConditionYield/Selectivity Impact
CatalystTungsten oxide (2.3–2.4% w/w of substrate)Enhances oxidation selectivity
Hydrogen Peroxide0.8–1.0 equivalentsControls acetyl group introduction
SolventGlacial acetic acidFacilitates reaction homogeneity

Alternative Synthesis Approaches

While direct methods for 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one are limited, analogous pyridinones are synthesized via:

  • Cyclization Reactions: Condensation of β-keto esters with amines or ammonia.
  • Functional Group Interconversion: Reduction of nitro groups or oxidation of alcohols to carboxylic acids.
  • Multicomponent Reactions: Combining aldehydes, malononitrile, and pyridinone precursors under mild conditions.

Structural and Physicochemical Properties

Molecular Conformation and Tautomerism

The compound predominantly exists as the pyridinone tautomer (lactam form) in the solid state, confirmed by X-ray crystallography and IR spectroscopy. In solution, tautomerism depends on solvent polarity:

  • Polar solvents (e.g., water, alcohols): Stabilize the pyridinone form via hydrogen bonding.
  • Nonpolar solvents: Favor the 2-hydroxypyridine (lactim) tautomer, with energy differences of ~8.95 kJ/mol in liquid phases.

Tautomer Energy Comparison

Solvent TypeDominant TautomerEnergy Difference (kJ/mol)
Solid statePyridinone~2.43–3.3
Polar solventPyridinone~8.95–8.83
Nonpolar solvent2-hydroxypyridineN/A

Spectroscopic and Thermal Properties

Limited experimental data exist for this compound, but related pyridinones exhibit:

  • IR Peaks: Strong C=O stretch (~1700 cm⁻¹) and NH bending (~1600 cm⁻¹).
  • Melting Point: Typically above 200°C for substituted pyridinones (e.g., 3-cyano-6-methyl-2(1H)-pyridinone melts at 293–295°C).
  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, methanol) and low in water.

Functional Group Reactivity

Reactivity of the Hydroxymethyl Group

The -CH₂OH group undergoes typical alcohol reactions:

  • Oxidation: Converts to a carboxylic acid (-COOH) using strong oxidizing agents (e.g., KMnO₄/H⁺).
  • Esterification: Reacts with acyl chlorides to form esters (e.g., -CH₂OCOR).
  • Ether Formation: Alkylation with alkyl halides yields ethers (-CH₂OR).

Pyridinone Ring Reactivity

The 2-pyridone ring participates in:

  • Electrophilic Substitution: Methyl groups at C6 deactivate the ring, directing electrophiles to less substituted positions.
  • Coordination Chemistry: Acts as a bidentate ligand, binding metals via NH and O atoms.
  • Nucleophilic Attack: The keto group may undergo nucleophilic addition, though steric hindrance from the 6-methyl group limits reactivity.

Applications in Medicinal Chemistry

Bioactivity and Drug Design

Pyridinone derivatives are privileged scaffolds in kinase inhibitor design due to their ability to mimic ATP-binding motifs. While direct bioactivity data for 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one are scarce, its structural analogs demonstrate:

  • Anticancer Activity: Pyrano[3,2-c]pyridones show IC₅₀ values as low as 0.33 μM against HeLa cells.
  • Antiviral Potential: Pyridone-containing compounds inhibit SARS-CoV-2 main protease (Mᴾʳᵒ) via hydrogen bonding to catalytic dyads.

Structure-Activity Relationship (SAR) Insights

Substituent PositionImpact on BioactivityExample Derivative
C3 (Hydroxymethyl)Enhances solubility; H-bond donorMilrinone (phosphodiesterase inhibitor)
C6 (Methyl)Modulates lipophilicity; electron-donatingTazemetostat (EZH2 inhibitor)

Comparative Analysis with Related Compounds

2-Pyridone vs. 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one

Property2-Pyridone3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one
SolubilityLow in waterEnhanced by -CH₂OH group
ReactivityHigh (unsubstituted ring)Reduced (steric effects of methyl group)
ApplicationsCoordination chemistryMedicinal intermediates

3-Cyano-6-methyl-2(1H)-pyridinone

Feature3-Cyano-6-methyl-2(1H)-pyridinone3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one
Functional GroupCyano (-CN)Hydroxymethyl (-CH₂OH)
ReactivityNucleophilic substitutionAlcohol-specific reactions
Thermal StabilityHigh (mp 293–295°C)Moderate (estimated)

Classical Synthetic Routes

The classical synthetic routes for 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one primarily involve direct modification of the pyridone core structure. The most established classical approach utilizes condensation reactions between 6-methylpyridin-2(1H)-one and formaldehyde under basic conditions [1]. This method relies on the nucleophilic character of the 3-position in the pyridone ring, which can be activated through deprotonation to form an enolate intermediate.

The classical condensation reaction typically proceeds through a two-step mechanism: first, the formation of a stabilized enolate anion at the 3-position of 6-methylpyridin-2(1H)-one, followed by nucleophilic attack on formaldehyde. The reaction conditions generally require elevated temperatures (reflux conditions) and reaction times of 3-6 hours, yielding the desired hydroxymethyl product in moderate to good yields (65-85%) [2].

Another classical approach involves the Mannich reaction, where 6-methylpyridin-2(1H)-one is treated with formaldehyde and an amine source [3]. This methodology proceeds through the formation of an iminium ion intermediate, which subsequently undergoes nucleophilic attack by the activated pyridone. The Mannich reaction typically provides good yields (70-90%) under neutral to mildly acidic conditions and can be performed at room temperature .

Contemporary Synthesis Strategies

Precursor Compounds and Starting Materials

Contemporary synthetic approaches have expanded the range of precursor compounds available for the synthesis of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one. Key starting materials include:

Direct Precursors:

  • 6-methylpyridin-2(1H)-one as the primary scaffold [2]
  • 2-methylpyridine for formaldehyde condensation approaches [5]
  • 3-amino-4-methyl pyridines for Vilsmeier-Haack formylation [6]

Multi-component Precursors:

  • Aminoaldehydes and ketones for aldol-type cyclocondensation [7]
  • 2-cyanoacetamides, ketones, and acetone for cascade reactions [8]
  • β-oxo amides for Vilsmeier-mediated synthesis [9]

Biocatalytic Precursors:

  • 2,6-lutidine for whole-cell biocatalytic approaches [10]
  • Recombinant microbial whole cells as biocatalysts

Key Reaction Mechanisms

Contemporary synthesis strategies employ several sophisticated reaction mechanisms:

Aldol-type Cyclocondensation Mechanism:
This mechanism involves the formation of lithium enolates from ethyl acetate or α-substituted acetates, followed by aldol-like condensation with aminoaldehydes and ketones [7]. The reaction proceeds through a cyclic transition state that provides excellent regioselectivity for the desired product. The mechanism allows access to various substitution patterns while maintaining mild reaction conditions [11].

Vilsmeier-Haack Formylation Mechanism:
The Vilsmeier-Haack approach utilizes the activation of 3-amino-4-methyl pyridines through quaternization of the pyridine nitrogen by the Vilsmeier reagent [6]. This creates a salt intermediate with an activated methyl group exhibiting pronounced CH-acidity, enabling subsequent formylation and cyclization to yield the target compound [12].

Cascade Reaction Mechanism:
Multi-component cascade reactions involve sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization steps [8]. These reactions proceed through multiple intermediates in a single synthetic transformation, providing high atom efficiency and excellent yields [13].

Regioselective Approaches

Regioselectivity in the synthesis of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one is crucial for obtaining the desired product without unwanted isomers. Several strategies have been developed to achieve high regioselectivity:

Electronic Control:
The electron-deficient nature of the pyridone ring directs nucleophilic attack preferentially to the 3-position [7]. This electronic bias can be enhanced through the use of appropriate bases and reaction conditions that favor enolate formation at the desired position.

Lithium Enolate Strategy:
The use of lithium amide anions ensures excellent regioselectivity for the 2-oxo-isomer over undesired 4-oxo-isomers [14]. This approach offers a distinct advantage over existing methods by providing predictable selectivity patterns.

Steric Control:
The introduction of substituents at strategic positions can influence the regioselectivity of the reaction. For instance, the 6-methyl group provides steric hindrance that helps direct the reaction to the desired 3-position [15].

Catalyst-Directed Selectivity:
Modern catalytic approaches employ specific catalysts that can influence the regioselectivity through coordination effects or electronic activation [16]. Rhodium-catalyzed cyclization reactions have shown particular promise in achieving high regioselectivity.

Green Chemistry Considerations in Synthesis

Contemporary synthetic methodologies increasingly emphasize green chemistry principles to minimize environmental impact and improve sustainability:

Solvent-Free Approaches:
Solvent-free cascade reactions represent a significant advancement in green chemistry applications [8]. These methods eliminate the need for organic solvents, reducing waste generation and environmental impact. The solvent-free approach using piperidine as a catalyst at 50°C provides excellent yields (75-95%) with minimal environmental footprint [13].

Microwave-Assisted Synthesis:
Microwave irradiation enables rapid synthesis with reduced reaction times and improved yields [17]. This approach typically requires only 2 minutes of microwave irradiation at 100°C, compared to hours required for conventional heating methods. The microwave-assisted approach also reduces energy consumption and allows for better control of reaction conditions [18].

Biocatalytic Methods:
Whole-cell biocatalytic approaches represent the most environmentally friendly synthetic strategy [10]. These methods utilize recombinant microbial whole cells operating under mild aqueous conditions (37°C, pH 7.0) and provide good yields (70-85%) with minimal environmental impact. The biocatalytic approach offers excellent sustainability credentials and can be scaled up for industrial applications [10].

Water-Based Synthesis:
Aqueous reaction media have been developed as green alternatives to organic solvents [19]. These approaches utilize water as the primary solvent, reducing the environmental impact while maintaining good reaction efficiency. The Guareschi-Thorpe synthesis in green buffer conditions exemplifies this approach [19].
The comparative analysis of different synthetic methodologies reveals that while traditional approaches provide reliable access to the target compound, contemporary methods offer significant advantages in terms of environmental sustainability, reaction efficiency, and regioselectivity. The choice of synthetic method depends on factors such as scale requirements, environmental considerations, and desired product purity.

Research Findings Summary:

MethodologyYield RangeEnvironmental ImpactScalability
Classical Condensation65-85%ModerateGood
Mannich Reaction70-90%ModerateGood
Aldol-type Cyclocondensation60-80%LowExcellent
Vilsmeier-Haack Formylation40-70%HighModerate
Formaldehyde Condensation85-95%HighExcellent
Biocatalytic Approach70-85%Very LowGood
Microwave-Assisted80-95%LowGood
Solvent-Free Cascade75-95%Very LowExcellent

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Dates

Last modified: 08-15-2023

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